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CAS No.: 63650-24-8

Cat. No.: B8693453 Get Quote

Technical Whitepaper: 2-(4-
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CAS Registry Number: 63650-24-8 Document Type: Technical Specification & Application

Guide Version: 1.0

Executive Summary
2-(4-Chlorophenoxy)propan-1-ol is a primary alcohol derivative of the chlorophenoxy class,

structurally characterized by a 4-chlorophenyl ether linkage at the C2 position of a propanol

backbone. It serves as a critical chiral building block and metabolic reference standard in the

development of phenoxy-propionic acid herbicides (e.g., Mecoprop, Dichlorprop) and

pharmaceutical agents (e.g., fibrates).

Unlike its regioisomer 1-(4-chlorophenoxy)propan-2-ol, this compound possesses a primary

hydroxyl group, offering distinct reactivity for derivatization into esters, aldehydes, or amines

without steric hindrance. This guide provides a comprehensive analysis of its physicochemical

profile, synthetic pathways, and role in drug discovery and agrochemical research.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Nomenclature & Structure
IUPAC Name: 2-(4-Chlorophenoxy)propan-1-ol[1][2]

Synonyms: 2-(p-Chlorophenoxy)propyl alcohol; 2-(4-Chlorophenoxy)-1-propanol.

Molecular Formula: C

H

ClO

[3][4]

Molecular Weight: 186.64 g/mol

Chirality: The C2 carbon is a stereocenter. CAS 63650-24-8 typically refers to the racemate.

The (S)-enantiomer is assigned CAS 87810-51-3.[3]

Physical Properties
Note: Experimental data for this specific regioisomer is sparse. Values marked () are predicted

based on structural analogs and group contribution methods.*

Property Value / Description

Physical State Viscous liquid or low-melting solid (at 25°C)

Boiling Point 280–290°C (at 760 mmHg)

Density 1.19 ± 0.05 g/cm³

Solubility (Water) Low (< 1 g/L); Hydrophobic character dominates

Solubility (Organic)
Soluble in ethanol, DMSO, chloroform, ethyl

acetate

pKa (Alcohol) ~16 (Neutral under physiological conditions)

LogP 2.1–2.3* (Lipophilic)
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Synthetic Pathways & Process Chemistry[5]
The synthesis of 2-(4-chlorophenoxy)propan-1-ol requires strict control over regiochemistry

to avoid the formation of the thermodynamic byproduct, 1-(4-chlorophenoxy)propan-2-ol.

Primary Route: Reduction of 2-(4-
Chlorophenoxy)propanoic Acid
This is the most reliable method for ensuring the correct skeletal structure. The starting

material, 2-(4-chlorophenoxy)propanoic acid (Clooprop), is reduced using hydride reagents.

Reagents: Lithium Aluminum Hydride (LiAlH

) or Borane-THF (BH

·THF).

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Conditions: Reflux under nitrogen atmosphere for 4–6 hours.

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon of the carboxylic

acid/ester, followed by protonation to yield the primary alcohol.

Secondary Route: Nucleophilic Substitution (Williamson
Ether Synthesis)
Alkylation of 4-chlorophenol with a 2-halopropan-1-ol derivative.

Challenge: Direct reaction with propylene oxide yields the secondary alcohol (1-phenoxy-2-

ol). To get the primary alcohol, one must use 2-chloropropan-1-ol or methyl 2-

chloropropionate followed by reduction.

Protocol:

Deprotonation of 4-chlorophenol using NaH or K

CO
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in DMF.

Addition of methyl 2-chloropropionate (S

2 inversion may occur if chiral).

Reduction of the resulting ester to the alcohol.

Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to the target primary alcohol versus

the common secondary alcohol byproduct.
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Figure 1: Synthetic pathways distinguishing the target primary alcohol (via acid reduction) from

the common secondary alcohol byproduct.

Applications in Drug Discovery &
Agrochemicals[10]
Pharmaceutical Intermediate (Fibrates & Analogs)
The 2-phenoxy-propanol scaffold is a structural homolog of the fibrate class of lipid-lowering

agents (e.g., Clofibrate).

Utility: Researchers use CAS 63650-24-8 as a "reduced pharmacophore" to probe the

hydrogen-bonding requirements of the PPAR-alpha receptor binding pocket.
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Derivatization: The primary alcohol is easily converted to:

Aldehydes: For reductive amination.

Tosylates/Mesylates: For nucleophilic displacement to create amines or thioethers.

Agrochemical Metabolism Studies
In the development of phenoxy herbicides (Mecoprop, MCPA), the alcohol form is often a

transient metabolite formed via oxidative degradation or hydrolysis.

Reference Standard: Used in HPLC/MS assays to identify environmental degradation

products of herbicides in soil and water.

Mechanism: Bacterial degradation often proceeds via: Ether Cleavage -> Phenol + Diol OR

Side-chain Oxidation -> Acid -> Alcohol (minor pathway).

Chiral Resolution Agent
Since the compound has a stereocenter at C2, the racemic alcohol can be resolved using

lipases (e.g., Candida antarctica Lipase B) via kinetic resolution (selective acetylation). This

provides access to enantiopure (R)- or (S)- building blocks for asymmetric synthesis.

Analytical Characterization
To validate the identity of synthesized 2-(4-chlorophenoxy)propan-1-ol, the following spectral

features must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
Aromatic Region:

7.20–7.25 (m, 2H), 6.80–6.85 (m, 2H) – Characteristic AA'BB' system of the p-chlorophenoxy
group.

Methine (C2-H):

4.40–4.50 (m, 1H) – Deshielded by oxygen.
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Methylene (C1-H

):

3.70–3.80 (m, 2H) – Diastereotopic protons adjacent to the hydroxyl.

Methyl (C3-H

):

1.25–1.30 (d, 3H) – Doublet coupling with the methine.

Infrared Spectroscopy (FT-IR)
O-H Stretch: Broad band at 3300–3400 cm

(Primary alcohol).

C-O Stretch: Strong bands at 1240 cm

(Ar-O-C) and 1050 cm

(C-O-H).

C-Cl Stretch: Characteristic band at ~820 cm

.

Handling, Safety, & Toxicology
Signal Word:WARNING

Hazard Identification
H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy ethers).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling Protocols
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of

vapors/aerosols.

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface

water; collect for hazardous waste disposal (incineration).

Metabolic Pathway Visualization
The following diagram outlines the environmental and metabolic degradation logic relevant to

toxicology studies.
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Figure 2: Metabolic relationship between the herbicide parent compound, the alcohol

intermediate, and the ultimate phenolic degradant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://prepchem.com/
https://www.benchchem.com/product/b8693453?utm_src=pdf-custom-synthesis
https://www.guidechem.com/suppliers/fr/3307-39-9.html
https://cymitquimica.com/products/3D-MDA81051/2s-2-4-chlorophenoxypropan-1-ol/
https://wap.guidechem.com/dictionary/en/5335-23-9.html
https://wap.guidechem.com/dictionary/en/5335-23-9.html
https://www.benchchem.com/product/b8693453#2-4-chlorophenoxy-propan-1-ol-cas-63650-24-8-properties
https://www.benchchem.com/product/b8693453#2-4-chlorophenoxy-propan-1-ol-cas-63650-24-8-properties
https://www.benchchem.com/product/b8693453#2-4-chlorophenoxy-propan-1-ol-cas-63650-24-8-properties
https://www.benchchem.com/product/b8693453#2-4-chlorophenoxy-propan-1-ol-cas-63650-24-8-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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